molecular formula C18H19NO B270629 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

カタログ番号 B270629
分子量: 265.3 g/mol
InChIキー: QRVRLDSYOGTBSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as 4-MeO-BZT, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In

作用機序

The mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine signaling in the brain. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to enhance dopamine signaling in the brain. This can lead to a range of effects, including increased motor activity, euphoria, and improved cognitive function. However, the long-term effects of this compound on the brain and body are still not fully understood and require further investigation.

実験室実験の利点と制限

One advantage of using 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is its potential toxicity and the need for careful handling and disposal.

将来の方向性

There are several future directions for research on 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, including:
1. Investigating the long-term effects of this compound on the brain and body.
2. Exploring the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD.
3. Developing new analogs of this compound with improved potency and selectivity for the dopamine transporter.
4. Studying the mechanism of action of this compound in greater detail to better understand its effects on dopamine signaling in the brain.
In conclusion, this compound is a potent dopamine reuptake inhibitor that has potential applications in the treatment of neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake by binding to the dopamine transporter, which enhances dopamine signaling in the brain. However, further research is needed to fully understand the long-term effects of this compound and its potential therapeutic applications.

合成法

The synthesis of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves several steps, including the preparation of 4-methylbenzoyl chloride, the condensation of 4-methylbenzoyl chloride with 2-amino-1-phenylethanol, and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by chromatography and recrystallization.

科学的研究の応用

1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted by Budygin et al. (2001), it was found that this compound has a higher potency than cocaine in inhibiting dopamine reuptake in the striatum of rats. This suggests that this compound may have therapeutic potential in the treatment of Parkinson's disease, which is characterized by the degeneration of dopamine-producing neurons in the brain.
In another study by Schweri et al. (2002), it was found that this compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This suggests that this compound may have potential applications in the treatment of ADHD, which is characterized by a deficiency in dopamine signaling.

特性

分子式

C18H19NO

分子量

265.3 g/mol

IUPAC名

(4-methylphenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

InChI

InChI=1S/C18H19NO/c1-14-9-11-16(12-10-14)18(20)19-13-5-4-7-15-6-2-3-8-17(15)19/h2-3,6,8-12H,4-5,7,13H2,1H3

InChIキー

QRVRLDSYOGTBSX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32

正規SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。